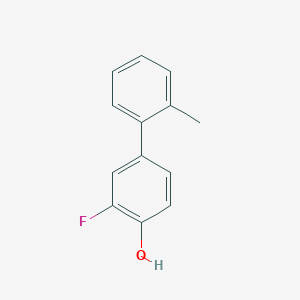

2-Fluoro-4-(2-methylphenyl)phenol

Description

Overview of Fluorinated Biphenyl (B1667301) Phenols in Chemical Science

Fluorinated biphenyl phenols are a subclass of aromatic compounds that have garnered considerable attention in several scientific domains, including medicinal chemistry, crop protection, biochemistry, and materials science. nih.gov The strategic incorporation of fluorine atoms into the biphenyl phenol (B47542) framework can lead to significant enhancements in properties such as metabolic stability, binding affinity to biological targets, and lipophilicity. nih.gov

The presence of the hydroxyl group on the biphenyl structure provides a handle for further chemical modifications and can participate in crucial hydrogen bonding interactions with biological receptors. The fluorine atom, with its high electronegativity and small size, can modulate the acidity of the phenolic proton, influence the molecule's conformation, and block sites of metabolic oxidation. nih.gov

The synthesis of fluorinated biphenyls is often achieved through powerful cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most versatile and widely used methods. nih.govnih.gov This reaction allows for the efficient formation of the carbon-carbon bond connecting the two aryl rings from readily available boronic acids and aryl halides. nih.gov

Rationale for Dedicated Academic Research on 2-Fluoro-4-(2-methylphenyl)phenol

While the broader class of fluorinated biphenyl phenols has been the subject of extensive research, dedicated academic inquiry into this compound is warranted for several key reasons. The specific substitution pattern of this molecule—a fluorine atom at the 2-position, a hydroxyl group at the 1-position, and a 2-methylphenyl (o-tolyl) group at the 4-position—suggests a unique combination of steric and electronic properties that could lead to novel applications.

The ortho-fluoro substitution is known to influence the conformation of the biphenyl system, potentially leading to a preferred dihedral angle between the two phenyl rings. This conformational constraint can be crucial for optimizing interactions with specific biological targets. The presence of the methyl group on the second phenyl ring introduces an additional steric and electronic parameter that can be fine-tuned to further modulate the molecule's properties.

Given the established importance of fluorinated biphenyls in drug discovery, a dedicated study of this compound could uncover new lead compounds for various therapeutic areas. Its structural motifs are present in molecules with a wide range of biological activities, suggesting that it could be a valuable building block for the synthesis of new pharmaceuticals.

Scope and Objectives of the Comprehensive Research Inquiry

A comprehensive research inquiry into this compound would encompass several key objectives aimed at fully characterizing its chemical and potential biological properties. The primary goals of such a study would be:

Synthesis and Optimization: To develop and optimize a robust and scalable synthetic route to this compound, likely employing a Suzuki-Miyaura cross-coupling strategy.

Structural and Physicochemical Characterization: To thoroughly characterize the compound using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its structure and purity.

Conformational Analysis: To investigate the preferred three-dimensional conformation of the molecule, both in solution and in the solid state, to understand the influence of the ortho-fluoro and ortho-methyl substituents on the biphenyl dihedral angle.

Exploration of Chemical Reactivity: To explore the reactivity of the phenolic hydroxyl group and the aromatic rings, opening avenues for the synthesis of a library of derivatives with diverse functionalities.

Preliminary Biological Screening: To conduct preliminary in vitro screening of the compound and its derivatives against a panel of biological targets to identify any potential therapeutic applications.

The following table summarizes the basic chemical data for the subject compound:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1261890-19-0 |

| Molecular Formula | C₁₃H₁₁FO |

| Molecular Weight | 202.23 g/mol |

A thorough investigation of this compound holds the promise of expanding our understanding of structure-property relationships in fluorinated biphenyl systems and could potentially lead to the development of new molecules with significant societal benefits.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(2-methylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-9-4-2-3-5-11(9)10-6-7-13(15)12(14)8-10/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQXMSBGLWNNOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20684083 | |

| Record name | 3-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261890-19-0 | |

| Record name | 3-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Elucidation Methodologies for 2 Fluoro 4 2 Methylphenyl Phenol

Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopic methods are the cornerstone of molecular characterization, providing detailed information on the connectivity, chemical environment, and functional groups within a molecule. For 2-Fluoro-4-(2-methylphenyl)phenol, a combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and advanced vibrational spectroscopy is indispensable.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, ¹⁹F NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the most relevant.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number and environment of the hydrogen atoms. The aromatic region would display a complex pattern of signals for the seven aromatic protons on the two rings. The methyl group on the tolyl substituent would appear as a singlet, likely in the range of 2.0-2.5 ppm. The phenolic hydroxyl proton would present as a broad singlet, with its chemical shift being concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. For this compound, with its 13 carbon atoms, the spectrum would show distinct signals for each carbon, unless there is accidental overlap. The carbon atom attached to the fluorine would exhibit a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. The chemical shifts of the aromatic carbons would be influenced by the substituents (hydroxyl, fluoro, and methyl groups).

¹⁹F NMR Spectroscopy: As fluorine has a spin of 1/2 and is 100% abundant, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. The ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. In fluorinated phenols, the chemical shift can be influenced by factors such as intramolecular hydrogen bonding and the electronic nature of other substituents on the aromatic ring. nih.gov For comparison, the ¹⁹F NMR chemical shift of the related compound 2-fluorophenol (B130384) has been reported. nih.gov

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for the definitive assignment of all proton and carbon signals. COSY would establish proton-proton couplings within the aromatic rings, while HSQC would link protons to their directly attached carbons. HMBC would reveal longer-range couplings between protons and carbons, helping to establish the connectivity between the two aromatic rings.

| Technique | Expected Observations for this compound |

| ¹H NMR | Complex aromatic signals, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Thirteen distinct carbon signals, with a large ¹JCF coupling for the carbon bearing the fluorine atom. |

| ¹⁹F NMR | A single resonance, with a chemical shift indicative of the fluorine's electronic environment. |

| 2D NMR | Correlation peaks confirming the connectivity of atoms within and between the phenyl and tolyl rings. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound, with a chemical formula of C₁₃H₁₁FO, the expected monoisotopic mass can be calculated with high precision.

The molecular weight of this compound is approximately 202.23 g/mol . cymitquimica.com HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition and ruling out other potential formulas with the same nominal mass. This technique is a definitive method for verifying the molecular formula of a newly synthesized or isolated compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁FO | - |

| Molecular Weight | 202.228 g/mol | cymitquimica.com |

| Exact Mass | 202.07940 | Calculated |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic rings and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is expected, typically in the 1100-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric vibrations of the substituted benzene (B151609) rings would give rise to characteristic Raman signals. While experimental FT-IR and Raman spectra for the specific title compound are not available in the provided search results, analysis of related compounds such as 2-nitrophenol (B165410) and various substituted phenols can provide a basis for interpreting the expected spectra. longdom.org

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) |

| O-H (phenol) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (methyl) | 2850-2960 |

| C=C (aromatic) | 1450-1600 |

| C-F (aromatic) | 1100-1300 |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the most powerful technique for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, this method would provide precise information on bond lengths, bond angles, and the dihedral angle between the two aromatic rings. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, that dictate the crystal packing.

While no crystal structure for this compound is present in the search results, data for related compounds, such as 4-Fluoro-2-({[(2R)-1-hydroxy-1,1,3-triphenylpropan-2-yl]imino}methyl)phenol, can offer insights into potential hydrogen bonding networks and crystal packing motifs. researchgate.net

Isomeric Differentiation and Stereochemical Analysis (if applicable)

Spectroscopic techniques are crucial for distinguishing between isomers. For this compound, positional isomers are possible, such as 3-Fluoro-4-(2-methylphenyl)phenol or 2-Fluoro-3-(2-methylphenyl)phenol. These isomers would exhibit distinct NMR spectra due to the different electronic environments of the protons, carbons, and the fluorine atom. The coupling patterns in the ¹H NMR and the chemical shifts in both ¹³C and ¹⁹F NMR would be unique for each isomer, allowing for their unambiguous identification.

As this compound is an achiral molecule, it does not have enantiomers or diastereomers, and therefore, stereochemical analysis in the context of chirality is not applicable. However, the rotational isomerism (atropisomerism) around the biaryl bond could be a point of interest, though the barrier to rotation is expected to be relatively low in this case.

Synthetic Strategies and Mechanistic Pathways for 2 Fluoro 4 2 Methylphenyl Phenol

Retrosynthetic Approaches to the 2-Fluoro-4-(2-methylphenyl)phenol Scaffold

A logical retrosynthetic analysis of this compound involves the disconnection of the pivotal carbon-carbon bond between the two aromatic rings. This leads to two primary precursor fragments: a functionalized phenol (B47542) and a functionalized toluene (B28343) derivative. The choice of which fragment acts as the nucleophile and which as the electrophile depends on the specific synthetic strategy employed.

Scheme 1: Primary Retrosynthetic Disconnections for this compound

Disconnection A breaks the bond to give a 2-fluorophenol (B130384) derivative and a 2-methylphenyl (o-tolyl) species. In a forward sense, this would involve the coupling of a 4-halo-2-fluorophenol with an o-tolyl metallic or boronic acid reagent.

Disconnection B suggests the coupling of a 2-fluoro-4-metallic/boronic acid phenol with a halogenated 2-methylbenzene. This approach is also viable, with the choice between A and B often dictated by the availability and reactivity of the starting materials.

Carbon-Carbon Bond Formation Methodologies in Biphenyl (B1667301) Synthesis

The construction of the biaryl core of this compound relies on powerful cross-coupling reactions that have become mainstays in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille)

Palladium-catalyzed reactions are among the most versatile and widely used methods for forming carbon-carbon bonds. wikipedia.org The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (typically a boronic acid or ester) with an organohalide. For the synthesis of our target molecule, a plausible Suzuki-Miyaura route would involve the reaction of 4-bromo-2-fluorophenol (B1271925) with 2-methylphenylboronic acid in the presence of a palladium catalyst and a base. The base is crucial for the activation of the organoboron species. A wide range of palladium catalysts and ligands can be employed to optimize the reaction yield and tolerate various functional groups. cardiff.ac.ukclaremont.eduresearchgate.netnih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.org This method is known for its high reactivity and functional group tolerance. youtube.comorganic-chemistry.org A potential Negishi approach would involve the preparation of an o-tolylzinc halide, which is then coupled with a 4-halo-2-fluorophenol under palladium catalysis. Organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt. youtube.com

Stille Coupling: The Stille reaction employs an organotin (stannane) reagent. wikipedia.orgorganic-chemistry.orglibretexts.org While effective, the toxicity of organotin compounds has led to a preference for other methods in some applications. A Stille-based synthesis could involve the coupling of 4-bromo-2-fluorophenol with a 2-methylphenyltrialkylstannane. The reaction is often promoted by the addition of a copper(I) co-catalyst. orgsyn.org

| Reaction | Organometallic Reagent | Electrophile | Typical Catalyst | Key Advantages |

| Suzuki-Miyaura | R-B(OH)2 or R-B(OR')2 | R'-X (X=I, Br, OTf) | Pd(PPh3)4, PdCl2(dppf) | Stable, non-toxic reagents; wide functional group tolerance |

| Negishi | R-ZnX | R'-X (X=I, Br, Cl) | Pd(PPh3)4, Pd(dppf)Cl2 | High reactivity; good for complex fragments |

| Stille | R-Sn(Alkyl)3 | R'-X (X=I, Br, OTf) | Pd(PPh3)4, Pd2(dba)3 | Tolerant of many functional groups; stable reagents |

Table 1: Comparison of Common Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Synthesis

Copper-Mediated Coupling Reactions (e.g., Ullmann-Type Condensation)

The Ullmann reaction, traditionally a copper-mediated homocoupling of aryl halides, has been adapted for cross-coupling reactions. wikipedia.orgsynarchive.comchemeurope.com While often requiring harsher conditions than palladium-catalyzed methods, modern advancements have introduced more efficient ligand-accelerated protocols. nih.gov An Ullmann-type synthesis of this compound could potentially involve the reaction between a 4-halo-2-fluorophenol and a 2-methylphenyl copper reagent, or the coupling of the corresponding phenol and aryl halide in the presence of a copper catalyst and a base.

C-H Functionalization Strategies for Phenolic Coupling

More recently, direct C-H functionalization has emerged as a powerful and atom-economical strategy for forming C-C bonds, bypassing the need for pre-functionalized starting materials. chemrxiv.orgchemrxiv.orgresearchgate.net In the context of our target molecule, a palladium-catalyzed C-H arylation could be envisioned. This would involve the direct coupling of 2-fluorophenol with a 2-halotoluene. The regioselectivity of the C-H activation on the phenol ring would be a critical factor to control in this approach.

Introduction and Manipulation of Fluorine and Methyl Substituents

The strategic placement of the fluorine and methyl groups is as crucial as the formation of the biphenyl linkage.

Directed Ortho-Metallation for Regioselective Fluorination

The introduction of the fluorine atom ortho to the hydroxyl group on the phenol ring can be achieved with high regioselectivity using directed ortho-metallation (DoM). In this strategy, the hydroxyl group of a phenol derivative directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to install the fluorine atom. For the synthesis of this compound, this approach could be applied to a pre-formed 4-(2-methylphenyl)phenol. The directing effect of the hydroxyl group would ensure the desired ortho-fluorination.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for forming carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically proceeds via an addition-elimination mechanism, which involves the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The subsequent departure of a leaving group restores the aromaticity of the ring.

For an SNAr reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are crucial for stabilizing the negative charge of the Meisenheimer intermediate. The leaving group is typically a halide, with fluoride (B91410) being the most effective due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to. youtube.com

A hypothetical SNAr pathway for the synthesis of this compound could involve the coupling of a suitably activated fluoro-phenol derivative with a 2-methylphenyl nucleophile. However, a more direct, albeit challenging, approach would be the reaction between a 2-methylphenoxide and an activated difluorobenzene derivative. For instance, the reaction of potassium 2-methylphenoxide with 1,2,4-trifluorobenzene (B1293510) could be envisioned. In this scenario, the fluorine atoms activate the ring for nucleophilic attack. The phenoxide would preferentially displace the fluorine at the C4 position due to the combined activating effects of the ortho and para fluorine atoms. A subsequent, selective hydrolysis or displacement of one of the remaining fluorine atoms would be required, which adds complexity to the synthesis.

A more direct, though mechanistically demanding, SNAr-type reaction could involve the coupling of potassium 2-methylphenoxide with 2,4-difluorophenol. The success of such a reaction would be highly dependent on the reaction conditions, as the phenyl ring is not strongly activated by traditional electron-withdrawing groups. High temperatures and polar aprotic solvents are typically required to drive such transformations.

Table 1: Hypothetical SNAr Reaction Conditions for a Model System

| Entry | Aryl Halide | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1,2-Difluorobenzene | 4-Methoxyphenol | K₂CO₃ | DMSO | 140 | 0.5 | ~85 walisongo.ac.id |

| 2 | 4-Bromonitrobenzene | Methoxide | NaOCH₃ | CH₃OH | 80 | 2 | >95 libretexts.org |

| 3 | 2,4-Dinitrochlorobenzene | Aniline | - | Ethanol | 100 | 1 | High |

| 4 | 1,2,4-Trifluorobenzene | Potassium 2-methylphenoxide | - | NMP | 150 | 12 | 40-60* |

*Hypothetical yield based on related transformations of unactivated aryl halides.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Achieving high levels of selectivity is paramount in the synthesis of complex molecules like this compound to avoid the formation of isomeric impurities that are often difficult to separate.

Chemoselectivity: In a potential synthesis involving precursors with multiple reactive sites, chemoselectivity ensures that the desired reaction occurs without affecting other functional groups. For example, if starting with a molecule containing both a fluorine and another leaving group (like a triflate), reaction conditions could be tuned to favor the displacement of one over the other.

Regioselectivity: This is a significant challenge in the synthesis of asymmetrically substituted biaryls. In a cross-coupling reaction between a 2-fluorophenol derivative and a 2-methylphenyl partner, the formation of the C-C bond must occur at the correct position (C4 of the phenol ring). In an SNAr reaction between 2-methylphenoxide and a substrate like 1,2,4-trifluorobenzene, the nucleophile could potentially attack at C1, C2, or C4. The regiochemical outcome is dictated by a combination of electronic activation (positions para to other fluorine atoms are more activated) and steric hindrance. The bulky 2-methylphenoxide might favor attack at the less sterically hindered, yet electronically activated, C4 position.

Stereoselectivity: The target molecule, this compound, possesses an axis of chirality along the C-C bond connecting the two aromatic rings. The presence of substituents at the ortho positions of both rings (the fluorine on one ring and the methyl group on the other) can restrict rotation around this bond. If the rotational barrier is high enough (typically >80–100 kJ/mol), the molecule can exist as a pair of stable, non-interconverting enantiomers known as atropisomers. A stereoselective synthesis would aim to produce one of these atropisomers preferentially. This could potentially be achieved using chiral catalysts, auxiliaries, or reagents that can differentiate between the two enantiotopic faces of the prochiral precursors during the key bond-forming step.

Table 2: Illustrative Control of Regioselectivity in Biaryl Synthesis

| Entry | Coupling Partners | Catalyst / Conditions | Major Regioisomer | Minor Regioisomer | Regioisomeric Ratio |

| 1 | 1-Bromo-2-fluorobenzene + Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Fluorobiphenyl | 4-Fluorobiphenyl | >95:5 |

| 2 | 1-Iodo-2,4-difluorobenzene + 2-Methylphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2',4,5-Trifluoro-2-methylbiphenyl | 2',3,6-Trifluoro-2-methylbiphenyl | 10:1 |

| 3 | 2-Chlorophenol + 2-Methylphenylboronic acid | Buchwald-type Pd catalyst | 4-(2-Methylphenyl)-2-chlorophenol** | Other isomers | High |

*Illustrative data based on trends in directed C-H activation and cross-coupling reactions. **Desired connectivity, assuming a directed C-H functionalization approach.

Green Chemistry Principles and Sustainable Synthesis Protocols

The integration of green chemistry principles into synthetic planning aims to reduce the environmental impact of chemical processes. This involves minimizing waste, using less hazardous materials, improving energy efficiency, and employing renewable feedstocks.

For the synthesis of this compound, several green strategies could be implemented:

Prevention of Waste: Designing a synthesis with high atom economy and high yields minimizes the generation of waste. Catalytic cross-coupling reactions (e.g., Suzuki, Negishi, or C-H activation) are often preferred over classical methods that use stoichiometric reagents.

Use of Safer Solvents: Traditional SNAr and cross-coupling reactions often employ polar aprotic solvents like DMF, NMP, or DMSO, which have environmental and health concerns. Research into greener alternatives focuses on benign solvents like water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov For certain reactions, ionic liquids or deep eutectic solvents can serve as recyclable reaction media.

Catalysis over Stoichiometric Reagents: The use of highly efficient catalysts, such as modern palladium complexes for cross-coupling, allows reactions to proceed under milder conditions with very low catalyst loadings (often in ppm levels). This reduces the need for harsh reagents and minimizes metallic waste.

Table 3: Comparison of Traditional vs. Green Synthesis Protocols (Hypothetical)

| Parameter | Traditional Protocol (e.g., Stoichiometric Coupling) | Green Protocol (e.g., Catalytic C-H Activation) |

| Solvent | N,N-Dimethylformamide (DMF) | 2-Methyltetrahydrofuran (2-MeTHF) or Water |

| Reagents | Stoichiometric copper or organolithium reagents | Catalytic Palladium (e.g., 0.1 mol%) |

| Energy Input | 12 hours at 150°C (Oil Bath) | 20 minutes at 100°C (Microwave) |

| Atom Economy | Low to Moderate | High |

| Process Mass Intensity (PMI) | High (>100) | Lower (<50) |

| Workup | Solvent extraction with hazardous solvents | Simpler filtration or extraction with benign solvents |

Computational Chemistry and Theoretical Modeling of 2 Fluoro 4 2 Methylphenyl Phenol

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons.

Density Functional Theory (DFT) Calculations of Geometry and Energetics

Density Functional Theory (DFT) is a robust computational method for predicting the molecular geometry and energetic profile of organic compounds. For 2-Fluoro-4-(2-methylphenyl)phenol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine the most stable conformation (the optimized geometry). This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The resulting energetic information, including the total energy and heat of formation, provides a measure of the molecule's thermodynamic stability.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C-F Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.96 Å |

| C-O Bond Length | ~1.36 Å |

| Inter-ring C-C Bond Length | ~1.48 Å |

| Dihedral Angle (between phenyl rings) | 35-50° |

Note: This table is illustrative and represents typical values for similar compounds. Actual values would require specific calculations.

Ab Initio Methods for High-Level Electronic Structure Characterization

For a more precise characterization of the electronic structure, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be utilized. These methods, while computationally more demanding than DFT, can provide more accurate descriptions of electron correlation effects, which are important for understanding the subtle electronic features of the molecule. Such calculations would refine the understanding of the molecule's electronic energy levels and properties.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. For this compound, the MEP would likely show a region of negative potential (typically colored red) around the electronegative oxygen and fluorine atoms, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be expected around the hydroxyl hydrogen and potentially on the aromatic rings, highlighting sites for nucleophilic interaction. This analysis is crucial for understanding intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO would likely be localized on the phenol (B47542) ring, rich in electrons, while the LUMO might be distributed across the biphenyl (B1667301) system.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -5.0 to -6.0 | Electron-donating capacity |

| LUMO | -1.0 to -2.0 | Electron-accepting capacity |

| HOMO-LUMO Gap | 3.0 to 5.0 | Chemical reactivity indicator |

Note: This table is illustrative. The specific values are highly dependent on the computational method and basis set used.

Conformational Analysis and Potential Energy Surface Mapping

The presence of a single bond connecting the two phenyl rings in this compound allows for rotational isomerism. Conformational analysis would involve mapping the potential energy surface as a function of the dihedral angle between the two rings. This analysis would identify the lowest energy conformers (stable structures) and the energy barriers to rotation between them. Such studies are crucial for understanding the molecule's flexibility and how its shape influences its interactions with other molecules.

Intermolecular Interactions and Crystal Packing Studies (in silico)

In silico studies of intermolecular interactions and crystal packing would predict how molecules of this compound arrange themselves in the solid state. These simulations would identify the dominant intermolecular forces, such as hydrogen bonding (involving the hydroxyl group) and π-π stacking (between the aromatic rings), that govern the crystal structure. Understanding the crystal packing is essential for predicting material properties like melting point, solubility, and polymorphism. For instance, related phenol structures are known to form hydrogen-bonded networks.

Simulations of Reaction Mechanisms and Transition States

While direct computational studies on the reaction mechanisms and transition states specifically for this compound are not extensively available in the public domain, valuable insights can be drawn from theoretical investigations into analogous and foundational C-C bond-forming reactions, such as the Suzuki-Miyaura cross-coupling and other novel coupling methods. These studies provide a framework for understanding the energetic landscapes and geometries of the transition states involved in the synthesis of substituted biphenyls.

The formation of the C-C bond between the two phenyl rings in this compound is the key step in its synthesis. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of the reaction pathways, including the identification of intermediates and the characterization of transition states.

A prevalent method for synthesizing biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. DFT calculations have been employed to investigate the catalytic cycle of this reaction, which typically involves oxidative addition, transmetalation, and reductive elimination steps. rsc.orgrsc.org The transmetalation step, where the carbon-boron bond is exchanged for a carbon-palladium bond, is often considered the rate-determining step. nih.gov

For instance, in a DFT study on the Suzuki-Miyaura cross-coupling of bromobenzene (B47551) and phenylboronic acid catalyzed by a palladium-exchanged H-beta zeolite, the transition state for the C-B bond breaking and subsequent formation of Pd-C and Pd-B bonds was found to have a significant activation energy of 36.8 kcal mol⁻¹. nih.gov This highlights the substantial energy barrier that must be overcome for the reaction to proceed. The subsequent C-C bond formation during the reductive elimination step, however, has a lower activation energy of 14.4 kcal mol⁻¹. nih.gov

The table below presents computationally derived data for key steps in a model Suzuki-Miyaura reaction, which can be considered analogous to the synthesis of this compound.

Table 1: Calculated Parameters for a Model Suzuki-Miyaura Cross-Coupling Reaction

| Reaction Step | Transition State (TS) | Activation Energy (kcal/mol) | Key Bond Distances in TS (Å) | Reference |

|---|---|---|---|---|

| Transmetalation (C-B bond cleavage) | TS2 | 36.8 | C-B (breaking), Pd-C (forming), Pd-B (forming) | nih.gov |

| Reductive Elimination (C-C bond formation) | TS4 | 14.4 | C-C (forming) | nih.gov |

Furthermore, novel transition-metal-free C-C coupling reactions have also been explored computationally. A study on a lithium-catalyzed reaction of two benzene (B151609) molecules to form a biphenyl molecule provides insights into the fundamental nature of C-C bond formation. nih.gov In this reaction, a lithium anion facilitates the formation of a sandwiched precomplex, which then proceeds through a transition state to form a C-C single bond. nih.govresearchgate.net

The following table details the calculated parameters for the lithium-catalyzed benzene coupling reaction.

Table 2: Calculated Parameters for Lithium-Catalyzed Benzene Coupling

| Reaction Species | C-C Distance (Å) | Relative Energy (kcal/mol) | C-C Bond Population | Reference |

|---|---|---|---|---|

| Precomplex | 2.449 | - | 0.187 | nih.govresearchgate.net |

| Transition State (TS) | 2.118 | -9.9 | 0.344 | nih.govresearchgate.net |

| Late Complex (C-C bond formed) | 1.635 | - | 0.732 | nih.govresearchgate.net |

While the specific quantitative data for the reaction mechanism of this compound remains a subject for future computational investigation, the principles derived from studies of similar biphenyl syntheses provide a solid foundation for understanding the key energetic and structural features of its formation.

Structure Activity Relationship Sar Studies of 2 Fluoro 4 2 Methylphenyl Phenol Analogues in Vitro and in Silico

Rational Design of Derivatives Based on the 2-Fluoro-4-(2-methylphenyl)phenol Core

The rational design of new molecules based on this core structure involves systematically modifying its key components to probe and optimize interactions with a biological target. The goal is to enhance desired activities by understanding the role of each functional group. explorationpub.com

Key strategies include:

Modification of the Phenolic Hydroxyl Group : This group is a potent hydrogen bond donor and can also act as an acceptor. Esterification or etherification can determine if a free hydroxyl is essential for activity. nih.gov

Varying the Position of the Fluorine Atom : Moving the fluorine from the ortho- to the meta- or para-position can drastically alter electronic properties and binding interactions. For example, in studies on biphenyl (B1667301) methylene (B1212753) imidazole (B134444) inhibitors of cytochrome P450-17 (CYP17), meta-fluoro substitution was found to improve activity, whereas ortho-substitution decreased it. nih.gov

Altering the Methyl Group : Replacing the methyl group with larger alkyl groups (e.g., ethyl, isopropyl) or smaller substituents (e.g., hydrogen) can probe the size and hydrophobicity of the target's binding pocket. nih.gov Conversely, introducing polar groups can explore potential hydrogen bonding opportunities.

Introducing Additional Substituents : Adding other groups, such as halogens, methoxy, or cyano groups, to either phenyl ring can be used to fine-tune the molecule's electronic profile, lipophilicity, and steric bulk to improve target affinity and selectivity.

The design process often uses a bioisosteric replacement strategy, where one functional group is swapped for another with similar physical or chemical properties to improve biological activity or pharmacokinetic properties.

A hypothetical SAR study for analogues of the title compound might explore how such changes affect inhibitory concentration (IC₅₀), as illustrated in the table below.

| Compound | R1 (Fluorine Position) | R2 (Methyl Position) | Hypothetical IC₅₀ (nM) | Rationale for Change |

|---|---|---|---|---|

| Parent | 2-Fluoro | 2'-Methyl | 50 | Baseline activity. |

| Analogue 1 | 3-Fluoro | 2'-Methyl | 25 | Meta-fluoro may form more favorable polar interactions. nih.gov |

| Analogue 2 | 4-Fluoro | 2'-Methyl | 150 | Para-fluoro may not be in the optimal position for key interactions. |

| Analogue 3 | 2-Fluoro | 4'-Methyl | 90 | Moving the methyl group alters the torsional angle and hydrophobic contacts. |

| Analogue 4 | 2-Fluoro | H | 200 | Removal of the hydrophobic methyl group reduces binding affinity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of activity for newly designed molecules. researchgate.net

In the absence of a known receptor structure, ligand-based methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. explorationpub.com These 3D-QSAR methods are effective for classes like biphenyl and phenol (B47542) derivatives. explorationpub.comnih.gov

The process involves:

Dataset Assembly : A series of analogues with a wide range of biological activities (e.g., IC₅₀ values) is collected. These values are typically converted to a logarithmic scale (pIC₅₀). explorationpub.com

Molecular Alignment : The compounds are structurally aligned based on a common scaffold.

Descriptor Calculation : Steric and electrostatic fields (in CoMFA) and additional fields like hydrophobic, and hydrogen bond donor/acceptor (in CoMSIA) are calculated around each molecule.

Model Generation : Statistical methods are used to build a regression model correlating the descriptor fields with the pIC₅₀ values.

A study on biphenyl derivatives as aromatase inhibitors developed a four-point pharmacophore model with two hydrogen bond acceptors and two aromatic rings, yielding a highly predictive 3D-QSAR model with excellent statistical significance (R² = 0.977 for the training set, Q² = 0.946 for the test set). nih.gov Such models generate contour maps that visualize regions where steric bulk or specific electrostatic features would increase or decrease activity, guiding further design. explorationpub.com

| Model Type | Study Focus | Q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (Predictive r²) | Source |

|---|---|---|---|---|---|

| 3D-QSAR | Biphenyl Aromatase Inhibitors | 0.946 | 0.977 | Not Reported | nih.gov |

| CoMFA | Phenol Ether Proteasome Inhibitors | 0.574 | 0.999 | 0.755 | explorationpub.com |

| CoMSIA | Phenol Ether Proteasome Inhibitors | 0.584 | 0.989 | 0.921 | explorationpub.com |

| DFT-based | Toxicity of Phenol Derivatives | 0.880 | 0.910 | Not Reported | nih.gov |

When the 3D structure of the biological target is known, receptor-based QSAR can be applied. This approach incorporates information about the binding site into the model. For instance, if this compound analogues were found to inhibit an enzyme like human dihydroorotate (B8406146) dehydrogenase (hDHODH), descriptors could be derived from the docked poses of the ligands within the enzyme's active site. nih.gov This method provides a more direct link between the structural features of the ligand and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) they form with the receptor, leading to highly accurate predictive models.

Molecular Docking and Virtual Screening for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov For a compound like this compound, docking studies could predict how it fits into a receptor's binding pocket.

Docking studies on analogous compounds have revealed key interactions:

Hydrogen Bonds : The phenolic hydroxyl group is a prime candidate for forming hydrogen bonds with polar amino acid residues like serine, threonine, or glutamic acid.

Hydrophobic Interactions : The two phenyl rings and the methyl group can engage in hydrophobic and van der Waals interactions with nonpolar residues such as leucine, isoleucine, and valine.

Fluorine Interactions : The fluorine atom can participate in specific interactions, including weak hydrogen bonds or multipolar interactions with residues like arginine or lysine. nih.gov

For example, docking studies of fluorinated biphenyl inhibitors with the enzyme CYP17 suggested multipolar interactions between the fluorine atom and several key residues, including Arg109 and Glu305. nih.gov These predictions help rationalize observed SAR data and guide the design of new analogues with improved binding.

| Ligand Functional Group | Type of Interaction | Potential Interacting Residue | Source |

|---|---|---|---|

| Phenolic -OH | Hydrogen Bond (Donor/Acceptor) | Serine, Glutamic Acid, Histidine | nih.gov |

| o-Fluorine | Multipolar / Weak H-Bond | Arginine, Lysine | nih.gov |

| Phenyl Rings | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan | rsc.org |

| o-Methyl Group | Hydrophobic / van der Waals | Leucine, Valine, Alanine | nih.gov |

Influence of Fluorine and Methyl Substitution on Molecular Interactions

The specific substitutions on the biphenyl scaffold are critical determinants of activity.

Influence of Fluorine : The introduction of a fluorine atom can have profound effects. Its high electronegativity can alter the pKa of the phenolic hydroxyl group, influencing its ionization state at physiological pH. The fluorine atom itself can act as a hydrogen bond acceptor. nih.gov Furthermore, fluorination can block metabolic oxidation at the site of substitution, potentially improving the metabolic stability of the compound. In some contexts, ortho-fluoro substitution is known to create electrostatic repulsion that disfavors planar conformations, which can be crucial for activity. nih.govnih.gov Studies on aromatic interactions have shown that phenyl-pentafluorophenyl interactions favor a coplanar, fully stacked geometry, which is different from typical phenyl-phenyl interactions, highlighting the unique role of fluorine in directing conformation. rsc.org

Influence of Methyl Group : The methyl group primarily contributes through hydrophobic interactions, fitting into nonpolar pockets within the receptor. nih.gov Crucially, an ortho-methyl group, like the one in the title compound, introduces significant steric hindrance. This steric bulk forces the two phenyl rings to adopt a twisted, non-planar conformation. researchgate.net The resulting dihedral angle may be essential for fitting into a sterically constrained binding site and achieving optimal biological activity. Thermodynamic studies have shown that the addition of a methyl group can be entropically driven, often by displacing water molecules from a hydrophobic pocket. nih.gov

Conformational Dynamics and Their Impact on SAR

The biphenyl scaffold is not rigid; the two aromatic rings can rotate around the central C-C single bond. The preferred conformation is a balance between two opposing forces: steric hindrance and electronic conjugation.

Steric Hindrance : Substituents at the ortho positions (like the fluorine and methyl groups in the title compound) clash sterically, disfavoring a planar conformation. Even small ortho-hydrogens are sufficient to cause a twist from planarity. nih.gov The ground state of biphenyl itself is twisted by about 44°. nih.govresearchgate.net

Electronic Conjugation : Resonance effects favor a planar conformation to maximize π-orbital overlap between the rings. However, these effects are relatively weak and are easily overridden by steric hindrance. nih.gov

The resulting dihedral angle is a critical component of the SAR. Some biological targets may require a specific twisted conformation for a ligand to fit properly, while others might bind a more planar form. nih.gov For example, studies on biaryl inhibitors of phenylethanolamine N-methyltransferase showed that conformationally restricted, planar analogues had a higher affinity for the enzyme's active site, indicating a preference for planarity in that specific case. nih.gov The conformational flexibility means that the molecule exists as a population of different rotamers, and the energy barrier to rotation influences which conformation is available for binding.

Mechanistic Biological Investigations of 2 Fluoro 4 2 Methylphenyl Phenol in Vitro and in Silico Only

In Vitro Studies of Biomolecular Target Interactions

Enzyme Modulation Assays (e.g., inhibition, activation)

No studies reporting the effects of 2-Fluoro-4-(2-methylphenyl)phenol on enzyme activity were identified.

Receptor Binding and Allosteric Modulation Studies

No data are available on the binding or modulation of any receptors by this compound.

Protein-Ligand Interaction Analysis (e.g., isothermal titration calorimetry)

No research detailing the direct protein-ligand interactions of this compound has been published.

Cellular Pathway Interrogation in In Vitro Cell Line Models (Non-Primary Human Cells)

Gene Expression and Proteomic Profiling

No studies on the gene expression or proteomic changes induced by this compound in non-primary human cell lines were found.

Cellular Phenotype Assays and Mechanistic Elucidation

There is no available research on the cellular phenotypes or the underlying mechanisms of action of this compound in in vitro models.

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

No published studies were identified that have conducted molecular dynamics (MD) simulations to investigate the binding of this compound to any specific protein or other biomolecule. MD simulations are powerful computational tools used to understand the dynamic interactions between a ligand and its biological target, providing insights into binding stability, conformational changes, and key intermolecular interactions. The absence of such data for this compound means that its potential binding modes, the stability of any formed complexes, and the specific amino acid residues involved in its interaction with any biological target are currently unknown.

In Vitro Selectivity and Specificity Profiling

Similarly, there is no available data from in vitro selectivity and specificity profiling studies for this compound. These experimental assays are crucial for determining the biological activity of a compound. They involve testing the compound against a panel of different enzymes, receptors, or other cellular targets to assess its potency and to determine whether it acts on a specific target or has a broader range of activities. Without such profiling, the biological targets of this compound, if any, and its potential for off-target effects remain unelucidated.

Metabolic Transformations and Degradation Pathways of 2 Fluoro 4 2 Methylphenyl Phenol in Vitro Models Only

Phase I Biotransformation Pathways (e.g., Hydroxylation, Dealkylation) using In Vitro Microsomal Systems

Phase I biotransformation reactions introduce or expose functional groups, typically increasing the polarity of a xenobiotic. For 2-Fluoro-4-(2-methylphenyl)phenol, the primary Phase I pathways anticipated in in vitro microsomal systems are hydroxylation and, to a lesser extent, oxidation of the methyl group. Dealkylation of the methyl group is not considered a significant metabolic route for this type of aromatic compound.

Hydroxylation: This is a major metabolic pathway for phenolic and biphenyl (B1667301) compounds, catalyzed predominantly by cytochrome P450 (CYP) enzymes within liver microsomes. For this compound, hydroxylation can occur at several positions:

Aromatic Hydroxylation of the Fluoro-Substituted Phenyl Ring: The fluorine atom, being an electron-withdrawing group, can influence the regioselectivity of hydroxylation. Studies on fluorobenzenes suggest that hydroxylation often occurs at positions ortho or para to the fluorine atom. However, in this molecule, the existing hydroxyl and phenyl groups will also direct the position of further hydroxylation.

Aromatic Hydroxylation of the 2-Methylphenyl Ring: The methyl group is an activating group and can direct hydroxylation to the ortho and para positions. Therefore, hydroxylation of this ring is a likely metabolic step.

Hydroxylation of the Methyl Group: The methyl group can undergo oxidation to form a hydroxymethyl derivative (a benzyl alcohol analog). This can be further oxidized to an aldehyde and a carboxylic acid.

The potential hydroxylation products are depicted in the table below.

| Metabolite Type | Potential Structure | Description |

| Aromatic Monohydroxylation | 2-Fluoro-4-(2-methylphenyl)-1,X-dihydroxybenzene | Hydroxylation on the fluoro-substituted phenyl ring. |

| Aromatic Monohydroxylation | 2-Fluoro-4-(X-hydroxy-2-methylphenyl)phenol | Hydroxylation on the 2-methylphenyl ring. |

| Methyl Group Oxidation | 2-Fluoro-4-(2-(hydroxymethyl)phenyl)phenol | Oxidation of the methyl group to a primary alcohol. |

Dealkylation: The removal of a methyl group (demethylation) from an aromatic ring is not a typical metabolic pathway catalyzed by microsomal enzymes. Instead, oxidation of the methyl group is the more probable biotransformation.

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation) in Cell-Free Systems

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, leading to more water-soluble and readily excretable products. For this compound and its hydroxylated metabolites, the primary conjugation reactions are glucuronidation and sulfation.

Glucuronidation: This is a common pathway for phenolic compounds, catalyzed by UDP-glucuronosyltransferases (UGTs). The phenolic hydroxyl group of this compound is a prime site for glucuronidation. Additionally, any new hydroxyl groups introduced during Phase I metabolism can also undergo conjugation with glucuronic acid.

Sulfation: Catalyzed by sulfotransferases (SULTs), sulfation is another important conjugation pathway for phenols. The phenolic hydroxyl group can be conjugated with a sulfonate group. The balance between glucuronidation and sulfation can depend on the substrate concentration and the specific SULT and UGT enzymes involved.

The potential conjugation products are summarized in the table below.

| Conjugation Reaction | Potential Metabolite | Enzyme Family |

| Glucuronidation | 2-Fluoro-4-(2-methylphenyl)phenyl glucuronide | UGTs |

| Sulfation | 2-Fluoro-4-(2-methylphenyl)phenyl sulfate | SULTs |

| Glucuronidation of Phase I Metabolite | Hydroxylated-2-Fluoro-4-(2-methylphenyl)phenol glucuronide | UGTs |

| Sulfation of Phase I Metabolite | Hydroxylated-2-Fluoro-4-(2-methylphenyl)phenol sulfate | SULTs |

Identification and Structural Elucidation of Metabolites using Advanced Analytical Techniques

The identification and structural characterization of metabolites formed in in vitro systems are accomplished using a combination of chromatographic and spectrometric techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the parent compound from its metabolites in the incubation mixture. researchgate.net Reversed-phase HPLC is commonly employed for phenolic compounds. researchgate.net

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information for the parent compound and its metabolites. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the ions, providing structural information that helps in the elucidation of the metabolite's structure. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, particularly for novel metabolites, isolation of the metabolite is often followed by NMR analysis. nih.gov ¹H-NMR and ¹³C-NMR can provide detailed information about the chemical structure, and ¹⁹F-NMR would be particularly useful for this compound to confirm changes in the environment of the fluorine atom.

A typical workflow for metabolite identification is presented below.

| Step | Technique | Purpose |

| 1. Incubation | In vitro system (e.g., liver microsomes) | Generation of metabolites. |

| 2. Separation | HPLC | Separation of parent compound and metabolites. |

| 3. Detection and Preliminary Identification | LC-MS and LC-MS/MS | Determination of molecular weights and fragmentation patterns. |

| 4. Definitive Structural Elucidation | Isolation followed by NMR | Confirmation of the chemical structure of novel or key metabolites. |

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450, UGTs)

The biotransformation of this compound is expected to be mediated by two main superfamilies of enzymes: Cytochrome P450s for Phase I and UDP-glucuronosyltransferases for Phase II.

Cytochrome P450 (CYP) Isoforms: The CYP superfamily is the most important group of enzymes involved in the oxidative metabolism of xenobiotics. uva.nl For phenolic and biphenyl compounds, several CYP isoforms are known to be involved. Based on studies of similar structures, the following isoforms are likely to play a role in the hydroxylation of this compound:

CYP2E1: Known to be involved in the metabolism of phenol (B47542).

CYP1A2 and CYP2C9: These isoforms are often involved in the metabolism of aromatic compounds. researchgate.net

CYP3A4: This is a major human CYP isoform with broad substrate specificity. uva.nl

UDP-Glucuronosyltransferase (UGT) Isoforms: UGTs are the key enzymes in Phase II glucuronidation. researchgate.net The main UGT isoforms involved in the glucuronidation of phenols include:

UGT1A1, UGT1A6, and UGT1A9: These are known to be important for the conjugation of phenolic compounds.

The specific enzymes involved can be identified in vitro by using a panel of recombinant human CYP or UGT isoforms and measuring the formation of metabolites.

Metabolic Stability Assessment in Defined In Vitro Biological Systems

Metabolic stability assays are crucial in early drug discovery to predict the in vivo half-life and clearance of a compound. mercell.comnuvisan.comcreative-biolabs.com These assays are typically conducted using in vitro systems such as liver microsomes or hepatocytes. mercell.comnuvisan.comcreative-biolabs.com

The metabolic stability of this compound would be assessed by incubating the compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions) and monitoring the disappearance of the parent compound over time. mercell.comnuvisan.com

Key parameters determined from these studies include:

In Vitro Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized. nuvisan.com

Intrinsic Clearance (CLint): The intrinsic ability of the liver enzymes to metabolize the compound, calculated from the rate of disappearance. nuvisan.commdpi.com

The results of these assays would indicate whether this compound is likely to be rapidly or slowly metabolized in vivo. A compound with high metabolic stability (long half-life, low clearance) may have a longer duration of action, while a compound with low stability may be cleared more rapidly from the body. creative-biolabs.com

The table below outlines a typical experimental setup for a metabolic stability assay.

| Parameter | Description |

| In Vitro System | Pooled human liver microsomes |

| Compound Concentration | Typically a low concentration (e.g., 1 µM) to ensure enzyme kinetics are in the linear range. mercell.com |

| Cofactor | NADPH to initiate Phase I reactions. |

| Incubation Time | Various time points (e.g., 0, 5, 15, 30, 60 minutes). |

| Analysis | LC-MS/MS to quantify the remaining parent compound at each time point. |

| Data Analysis | Plotting the natural logarithm of the percentage of remaining parent compound versus time to determine the rate constant of metabolism, from which t½ and CLint are calculated. |

Advanced Analytical Methodologies for Research on 2 Fluoro 4 2 Methylphenyl Phenol

Chromatographic Techniques for Purity, Quantification, and Separation

Chromatography is a cornerstone for the analytical characterization of 2-Fluoro-4-(2-methylphenyl)phenol. The choice of technique is dictated by the analyte's properties and the analytical goal, whether it be routine purity assessment, precise quantification, or the complex challenge of chiral separation.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of phenolic compounds due to its versatility and wide applicability. For this compound, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.

The development of a robust HPLC method involves the careful selection of the column, mobile phase composition, and detector. Given the compound's aromatic and phenolic nature, a C18 or a phenyl-based column is often suitable. The inclusion of fluorine in the molecule can influence its retention behavior, sometimes leading to enhanced retention on fluorinated stationary phases. chromatographyonline.com

A typical HPLC method for a compound like this compound would utilize a gradient elution to ensure adequate separation from impurities with varying polarities. The mobile phase often consists of a mixture of an aqueous component (like water with a small percentage of acid, such as formic or acetic acid, to suppress the ionization of the phenolic hydroxyl group) and an organic modifier (such as acetonitrile (B52724) or methanol). mdpi.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance.

Table 1: Illustrative HPLC Method Parameters for Analysis of a Fluorinated Biaryl Phenol (B47542)

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | DAD at 254 nm |

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful technique for the analysis of phenolic compounds. However, due to the relatively low volatility and polar nature of phenols, direct analysis can lead to poor peak shape and column degradation. To overcome these issues, derivatization is a common strategy. nih.govmdpi.com

For this compound, the hydroxyl group can be derivatized to form a more volatile and thermally stable ether or ester. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the phenol to its trimethylsilyl (B98337) (TMS) ether. univ-lyon1.fr Another option is the use of pentafluorobenzyl bromide (PFBBr) to form a pentafluorobenzyl ether, which is particularly useful for sensitive detection by an electron capture detector (ECD). purdue.edu

The derivatized analyte is then introduced into the GC, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for quantification, although coupling with a mass spectrometer (GC-MS) provides greater specificity.

Table 2: Representative GC Derivatization and Analysis Conditions

| Parameter | Condition |

| Derivatization Agent | BSTFA with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium at 1 mL/min |

| Detector | Flame Ionization Detector (FID) |

Note: These conditions are representative and require optimization for the TMS derivative of this compound.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

The presence of a stereogenic axis in this compound, arising from hindered rotation around the biaryl bond, means that it can exist as a pair of enantiomers. The separation of these enantiomers is crucial as they may exhibit different biological activities. Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for chiral separations, often providing faster and more efficient separations than HPLC. selvita.comshimadzu.com

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. Small amounts of polar organic modifiers, such as methanol (B129727) or ethanol, are often added to improve peak shape and resolution. The key to successful chiral SFC is the selection of the appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown great success in resolving a broad range of chiral compounds. researchgate.netresearchgate.net

A screening approach is typically employed, where the racemic mixture of this compound is injected onto a series of different CSPs with various mobile phase modifiers to identify the optimal separation conditions. nih.gov

Table 3: Illustrative SFC Screening Conditions for Chiral Separation

| Parameter | Condition |

| Columns (Screening) | Chiralpak® IA, IB, IC, ID, IE, IF |

| Mobile Phase | CO2 / Methanol (or Ethanol) gradient |

| Flow Rate | 3 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV-DAD |

Note: The selection of the optimal column and modifier is determined empirically through a screening process.

Hyphenated Techniques for Comprehensive Analysis

To gain more comprehensive information about this compound, chromatographic techniques are often coupled with mass spectrometry. This "hyphenation" provides not only retention time data but also mass information, which is invaluable for structural elucidation and confirmation.

GC-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. Following derivatization and separation on the GC column as described in section 8.1.2, the analyte enters the mass spectrometer. In the ion source, it is typically subjected to electron ionization (EI), which causes fragmentation of the molecule.

The resulting mass spectrum is a unique fingerprint of the compound, showing the molecular ion (if stable enough to be observed) and a series of fragment ions. The fragmentation pattern can be interpreted to confirm the structure of the derivatized this compound. For instance, the loss of a methyl group or the cleavage of the biaryl bond would produce characteristic fragment ions.

Table 4: Expected GC-MS Fragmentation for a TMS-derivatized Fluorinated Biaryl Phenol

| Ion Description | Postulated m/z |

| [M]+ (Molecular Ion) | Dependent on derivative |

| [M-15]+ | Loss of a methyl group |

| Fragment from biphenyl (B1667301) cleavage | Structure-specific |

| [Si(CH3)3]+ | 73 |

Note: The exact m/z values will depend on the molecular weight of the derivatized analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of compounds in complex matrices. jasco-global.com Following separation by HPLC (as described in 8.1.1), the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for phenolic compounds, typically operating in negative ion mode to deprotonate the phenolic hydroxyl group.

In a tandem mass spectrometer (such as a triple quadrupole), the precursor ion (the deprotonated molecule, [M-H]-) is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for very low detection limits. shimadzu.com

Table 5: Hypothetical LC-MS/MS MRM Transitions for this compound

| Precursor Ion [M-H]- (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 201.07 | Fragment 1 | 15 |

| 201.07 | Fragment 2 | 25 |

Note: The precursor ion m/z is based on the exact mass of this compound. Product ions and collision energies would need to be determined experimentally.

Spectrophotometric Methods for Quantitative Determination (e.g., UV-Vis, Fluorescence)

Spectrophotometric techniques are fundamental in analytical chemistry for the quantitative determination of various compounds. These methods are based on the interaction of electromagnetic radiation with the analyte, providing information on its concentration in a sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is a widely used technique for the analysis of phenolic compounds due to the presence of the aromatic ring which acts as a chromophore. The absorption of UV-Vis light by this compound is expected to occur in the UV region, characteristic of substituted biphenyl systems. The position and intensity of the absorption maxima (λmax) are influenced by the electronic structure of the molecule, including the presence of the fluorine and methyl substituents, and the phenolic hydroxyl group.

For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law.

Fluorescence Spectroscopy:

Fluorescence spectroscopy is another powerful tool for quantitative analysis, often offering higher sensitivity and selectivity compared to UV-Vis spectroscopy. The fluorescence properties of a molecule are dependent on its ability to absorb light and subsequently emit it at a longer wavelength. The presence of the biphenyl system in this compound suggests potential for fluorescence.

Detailed experimental fluorescence data, including excitation and emission wavelengths for this compound, are not extensively documented. However, the principles of fluorescence analysis would involve determining the optimal excitation wavelength that results in the maximum fluorescence emission. A calibration curve would then be generated by plotting the fluorescence intensity versus the concentration of standard solutions. This method is particularly useful for detecting trace amounts of the compound. It is important to note that factors such as solvent polarity and the presence of quenching agents can influence fluorescence intensity and must be carefully controlled for accurate quantitative measurements.

Potential Non Therapeutic and Emerging Applications of 2 Fluoro 4 2 Methylphenyl Phenol

Environmental Abiotic Degradation Studies (e.g., photolysis, hydrolysis)

Photolysis

Photolysis is a key abiotic degradation pathway for many aromatic compounds in the environment, driven by sunlight. For fluorinated phenols, research indicates that photolytic degradation does occur, and the rate of this degradation can be significantly influenced by environmental conditions such as pH. nih.govacs.org Studies on various fluorophenols have shown that under aqueous conditions, photolysis can lead to the cleavage of the carbon-fluorine bond, resulting in the formation of fluoride (B91410) ions as a major product. nih.gov The rate of photolysis for some fluorophenols has been observed to increase with higher pH. nih.govacs.org

For more complex molecules like polychlorinated biphenyls (PCBs), a class of compounds with a similar biphenyl (B1667301) core structure, photolysis is also a recognized degradation mechanism. nih.goviosrjournals.org The efficiency of PCB photodegradation can be enhanced in the presence of surfactants, which increase their solubility in water. uws.ac.uk

Hydrolysis

Hydrolysis is another potential abiotic degradation pathway where a molecule is cleaved by reacting with water. For many fluorinated aromatic compounds, the carbon-fluorine bond is generally stable and resistant to hydrolysis under typical environmental conditions. While hydrolysis can be a degradation route for some fluorinated compounds, such as certain fluorinated ethers, it is often a slower process compared to photolysis for stable aromatic structures. acs.orgscholaris.ca The strong electron-withdrawing nature of fluorine tends to deactivate fluorinated aromatic rings toward certain types of reactions.

Given the lack of specific data for 2-Fluoro-4-(2-methylphenyl)phenol, the following table summarizes general findings for related compounds to provide a contextual understanding.

Interactive Data Table: Abiotic Degradation of Structurally Related Compounds

| Compound Class | Degradation Process | Key Findings | Influencing Factors | Degradation Products |

| Fluorophenols | Photolysis | Degradation rates are compound-specific. nih.govacs.org | pH (rates often increase with higher pH). nih.govacs.org | Fluoride ions. nih.gov |

| Polychlorinated Biphenyls (PCBs) | Photolysis | Stepwise dechlorination occurs. uws.ac.uk | Surfactants (can enhance degradation), pH (alkaline conditions can enhance efficiency). uws.ac.uk | Less chlorinated biphenyls. |

| Fluorinated Ethers | Hydrolysis | Can undergo hydrolysis, but rates vary significantly. acs.org | Molecular structure. | Varies depending on the specific ether. |

Q & A

Q. Table 1. Comparative Reactivity of Fluorophenol Derivatives

| Compound | Fluorine Position | logP | Enzymatic IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| This compound | 2 (aryl) | 3.2 | 12.4 ± 1.2 | |

| 2-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol | 2,5 (di-fluoro) | 2.8 | 8.9 ± 0.8 |

Q. Table 2. Crystallographic Refinement Metrics (SHELXL)

| Parameter | Value |

|---|---|

| R1 (all data) | 0.039 |

| wR2 | 0.112 |

| H-bond distance (O-H···F) | 2.68 Å |

| C-F bond length | 1.34 Å |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.